molecular formula C12H10Mg B1604861 Diphenylmagnesium CAS No. 555-54-4

Diphenylmagnesium

Cat. No. B1604861
CAS RN: 555-54-4
M. Wt: 178.51 g/mol
InChI Key: WRYKIHMRDIOPSI-UHFFFAOYSA-N
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Description

Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals.

Scientific Research Applications

1. Solubilization in Aromatic Hydrocarbon Solvents

Diphenylmagnesium, when unsolvated, can be solubilized in aromatic hydrocarbon solvents using an alkali metal 2-ethoxyethoxide. This interaction varies depending on the alkali metal used, demonstrating different complex formations with lithium, sodium, and potassium. The study by Screttas and Micha‐Screttas (1985) discusses these interactions and their implications in detail (Screttas & Micha‐Screttas, 1985).

2. NMR Spectroscopy Analysis

The nuclear magnetic resonance (NMR) spectra of diphenylmagnesium have been analyzed to understand the chemical shifts and spin-spin coupling constants, providing valuable insights into the molecular structure and bonding. Ladd (1966) conducted a detailed analysis of these properties, emphasizing the differences in shielding and deshielding effects in various compounds, including diphenylmagnesium (Ladd, 1966).

3. Crystal Structure Studies

Crystal structure studies of diphenylmagnesium have shown different coordination modes in various compounds. Markies et al. (1990) investigated these structures, highlighting the polymeric structure with tetrahedrally coordinated magnesium atoms interconnected by phenyl groups (Markies et al., 1990).

4. Catalysis in Ethylene Polymerization

Diphenylmagnesium is used as a catalyst in ethylene polymerization, showing high activity even at high temperatures and in the presence of hydrogen. This results in polyethylene with a wide range of molecular weights. Radenkov et al. (1976) explored this application, demonstrating the potential of diphenylmagnesium in industrial polymerization processes (Radenkov et al., 1976).

5. Investigation of Chemical Reactions

Research by Doetschman and Hutchison (1972) used electron paramagnetic resonance methods to study the chemical reactions of diphenylmagnesium compounds. These studies provide insights into the mechanisms and rates of various chemical reactions involving diphenylmagnesium (Doetschman & Hutchison, 1972).

properties

CAS RN

555-54-4

Molecular Formula

C12H10Mg

Molecular Weight

178.51 g/mol

IUPAC Name

magnesium;benzene

InChI

InChI=1S/2C6H5.Mg/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

WRYKIHMRDIOPSI-UHFFFAOYSA-N

SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2]

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2]

Other CAS RN

555-54-4

physical_description

Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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